2-{6-[5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-6-oxohexyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{6-[5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-6-oxohexyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a trifluoromethyl group, an amino group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-[5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-6-oxohexyl}-1H-isoindole-1,3(2H)-dione typically involves multiple stepsThe final step involves the coupling of the triazole derivative with an isoindole derivative under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents .
Chemical Reactions Analysis
Types of Reactions
2-{6-[5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-6-oxohexyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halides. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-{6-[5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-6-oxohexyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{6-[5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-6-oxohexyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, while the amino group and triazole ring interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-3-(trifluoromethyl)pyridin-2-ol
- 2-amino-5-trifluoromethyl-1,3,4-thiadiazole
- 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-{6-[5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-6-oxohexyl}-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the triazole ring provides a versatile platform for further chemical modifications .
Properties
Molecular Formula |
C17H16F3N5O3 |
---|---|
Molecular Weight |
395.34 g/mol |
IUPAC Name |
2-[6-[5-amino-3-(trifluoromethyl)-1,2,4-triazol-1-yl]-6-oxohexyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H16F3N5O3/c18-17(19,20)15-22-16(21)25(23-15)12(26)8-2-1-5-9-24-13(27)10-6-3-4-7-11(10)14(24)28/h3-4,6-7H,1-2,5,8-9H2,(H2,21,22,23) |
InChI Key |
IUOVRDHAJMRXAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)N3C(=NC(=N3)C(F)(F)F)N |
Origin of Product |
United States |
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